5-Methylidenecyclononan-1-one
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Overview
Description
5-Methylidenecyclononan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by a nine-membered carbon ring with a methylene group attached to one of the carbons, making it a unique structure among cycloalkanes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidenecyclononan-1-one typically involves the cyclization of linear precursors under specific conditions. One common method is the intramolecular aldol condensation of a suitable diketone precursor. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then neutralized and purified to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques, such as distillation and chromatography, can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methylidenecyclononan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methylene group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-Methylidenecyclononan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methylidenecyclononan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A six-membered ring ketone.
Cyclooctanone: An eight-membered ring ketone.
Cyclodecanone: A ten-membered ring ketone.
Uniqueness
5-Methylidenecyclononan-1-one is unique due to its nine-membered ring structure with a methylene group, which imparts distinct chemical properties and reactivity compared to other cycloalkanes. Its larger ring size and the presence of the methylene group make it a valuable compound for studying ring strain and reactivity in organic chemistry .
Properties
CAS No. |
87362-57-0 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
5-methylidenecyclononan-1-one |
InChI |
InChI=1S/C10H16O/c1-9-5-2-3-7-10(11)8-4-6-9/h1-8H2 |
InChI Key |
NUBNZGFXWKQTPR-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCCC(=O)CCC1 |
Origin of Product |
United States |
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